molecular formula C10H8F2N2O2S B13617501 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride

Cat. No.: B13617501
M. Wt: 258.25 g/mol
InChI Key: WCZQWJUBISKMDP-UHFFFAOYSA-N
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Description

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride is a complex organic compound featuring a benzene ring substituted with a fluorine atom, a sulfonyl fluoride group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution on the Benzene Ring: The introduction of the fluorine atom and the sulfonyl fluoride group can be achieved through electrophilic aromatic substitution reactions. For instance, fluorination can be carried out using a fluorinating agent such as Selectfluor, while the sulfonyl fluoride group can be introduced using sulfonyl chloride followed by fluorination.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the substituted benzene ring using a suitable coupling agent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or halogenation.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic Aromatic Substitution: Products include nitro, halo, and other substituted benzene derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

    Biological Research: It can serve as a probe or inhibitor in biochemical assays to study enzyme function or signal transduction pathways.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride depends on its specific application:

    Enzyme Inhibition: The sulfonyl fluoride group can act as an electrophile, forming a covalent bond with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: The compound can interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylchloride
  • 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzene-1-sulfonylfluoride
  • 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride

Uniqueness

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group, which confer distinct reactivity and biological activity. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H8F2N2O2S

Molecular Weight

258.25 g/mol

IUPAC Name

3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C10H8F2N2O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,1H3

InChI Key

WCZQWJUBISKMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)F)F

Origin of Product

United States

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